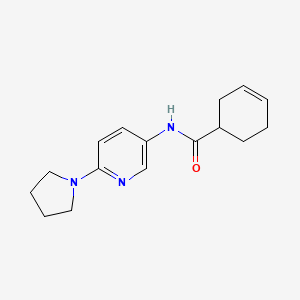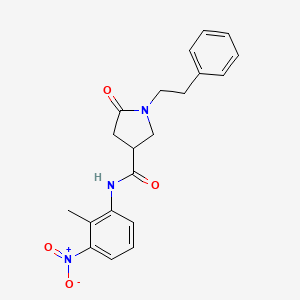
3,5-dimethyl-N-(1-naphthalen-1-ylethyl)-1-phenylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(1-naphthalen-1-ylethyl)-1-phenylpyrazole-4-carboxamide, commonly known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPP is a pyrazole-based compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively.
Wirkmechanismus
DPP exerts its effects through various mechanisms, including the inhibition of CDKs, the activation of p53, and the modulation of various signaling pathways. CDKs are enzymes that play a crucial role in cell cycle regulation, and their inhibition by DPP can lead to cell cycle arrest and apoptosis. P53 is a tumor suppressor protein that plays a crucial role in DNA damage response and apoptosis, and its activation by DPP can lead to the induction of apoptosis. DPP also modulates various signaling pathways, including the NF-κB and MAPK pathways, which play a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
DPP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of inflammatory pathways. DPP has also been shown to have neuroprotective effects, including the reduction of inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
DPP has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its potential applications in various fields. However, DPP also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for DPP research, including the optimization of its synthesis and purification methods, the development of more potent analogs, and the investigation of its potential applications in other fields, such as infectious diseases and metabolic disorders. Additionally, further studies are needed to investigate the potential side effects and toxicity of DPP in vivo and to determine its optimal dosage and administration routes.
Conclusion:
In conclusion, 3,5-dimethyl-N-(1-naphthalen-1-ylethyl)-1-phenylpyrazole-4-carboxamide, or DPP, is a pyrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields, including cancer research, neuroprotection, and inflammation. DPP has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied extensively. While DPP has several advantages for lab experiments, further studies are needed to investigate its potential side effects and toxicity in vivo and to determine its optimal dosage and administration routes.
Synthesemethoden
DPP can be synthesized through various methods, including the reaction of 1-phenyl-3,5-dimethylpyrazole-4-carboxylic acid with 1-naphthalen-1-ylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically occurs in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is followed by purification through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
DPP has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, DPP has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and the activation of p53. In neuroprotection, DPP has been shown to protect against oxidative stress and reduce inflammation in the brain. In inflammation, DPP has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(1-naphthalen-1-ylethyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-16(21-15-9-11-19-10-7-8-14-22(19)21)25-24(28)23-17(2)26-27(18(23)3)20-12-5-4-6-13-20/h4-16H,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGDVFLGAXPHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)NC(C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-tert-butylphenyl)-2-[4-(4-tert-butylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7495602.png)

![2-[[4-(4-ethylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7495612.png)
![N-benzyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7495618.png)

![[2-[1-(1-adamantyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7495628.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine](/img/structure/B7495645.png)

![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)

![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylpropanamide](/img/structure/B7495692.png)
![3,5-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495700.png)